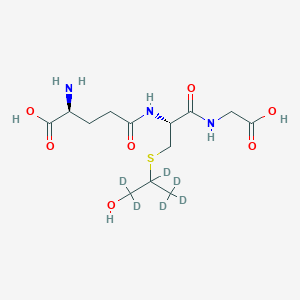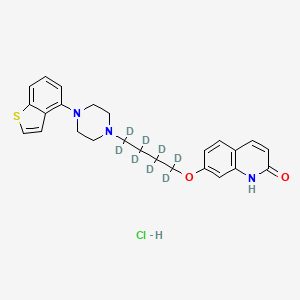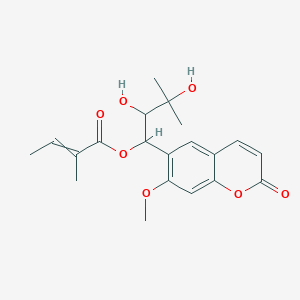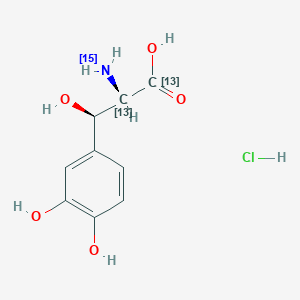
Articaine-d7 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Articaine-d7 (hydrochloride) is a deuterated form of articaine, a widely used local anesthetic in dentistry. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in pharmacokinetic studies. Articaine is known for its rapid onset and intermediate duration of action, making it a popular choice for dental procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of articaine-d7 (hydrochloride) involves the incorporation of deuterium atoms into the articaine molecule. The process typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product. One common method involves the use of deuterated reagents in the synthesis of the thiophene ring and subsequent steps to introduce the amide and ester functionalities .
Industrial Production Methods: Industrial production of articaine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure high purity of the final product. The reaction conditions are optimized to achieve maximum yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Articaine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: The amide and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted amide or ester derivatives.
Aplicaciones Científicas De Investigación
Articaine-d7 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms help in tracing the metabolic pathways of the compound.
Analytical Chemistry: Used as an internal standard in mass spectrometry.
Biological Research: Studying the effects of deuterium substitution on the biological activity of articaine.
Medical Research: Investigating the efficacy and safety of deuterated local anesthetics in clinical settings
Mecanismo De Acción
Articaine-d7 (hydrochloride) exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and conduction of nerve impulses. This action results in localized anesthesia. The deuterium substitution does not significantly alter the mechanism of action but may affect the pharmacokinetics and metabolic stability of the compound .
Comparación Con Compuestos Similares
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: A longer-acting local anesthetic with a higher potency.
Prilocaine: Similar to articaine but with a different metabolic pathway.
Uniqueness of Articaine-d7 (hydrochloride): Articaine-d7 (hydrochloride) is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of the compound. Additionally, articaine’s thiophene ring structure offers greater lipid solubility compared to other local anesthetics, enhancing its efficacy .
Propiedades
Fórmula molecular |
C13H21ClN2O3S |
|---|---|
Peso molecular |
327.88 g/mol |
Nombre IUPAC |
methyl 3-[2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i1D3,5D2,6D2; |
Clave InChI |
GDWDBGSWGNEMGJ-DPZRQFKLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
SMILES canónico |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



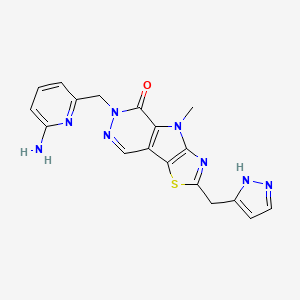
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
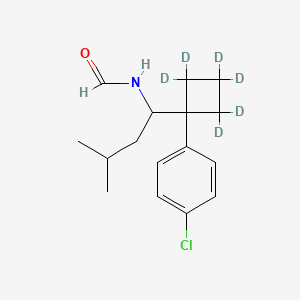
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
